2-Amino-5-mercapto-1,3,4-thiadiazole

説明

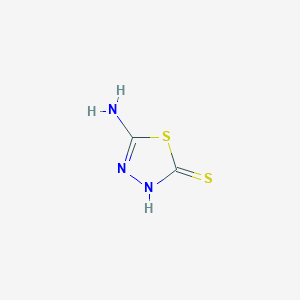

Structure

3D Structure

特性

IUPAC Name |

5-amino-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGIVSREGUOIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=S)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051486 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2349-67-9 | |

| Record name | 2-Amino-5-mercapto-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2349-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-amino-1,3,4-thiadiazole-2-thiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2349-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2349-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1HEG7V21S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole from Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT), a pivotal heterocyclic compound with wide-ranging applications in medicinal chemistry and drug development. The primary focus of this document is the prevalent and efficient synthetic route commencing from thiosemicarbazide (B42300). This guide delineates detailed experimental protocols, presents a comparative analysis of various reaction conditions, and offers insights into the reaction mechanism, purification techniques, and potential challenges. The content is structured to be a valuable resource for researchers and professionals engaged in the synthesis and application of thiadiazole derivatives.

Introduction

This compound (AMT) is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which is a subject of significant interest in the field of medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant properties. The versatile nature of the AMT core allows for various chemical modifications, making it a valuable scaffold for the design and development of novel therapeutic agents.

The most common and economically viable method for the synthesis of AMT is the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[1][2] This reaction is relatively straightforward and can be performed under various conditions, leading to good yields of the desired product. This guide will explore this synthetic route in detail.

Synthesis of this compound from Thiosemicarbazide

The synthesis of AMT from thiosemicarbazide involves a one-pot reaction where thiosemicarbazide is treated with carbon disulfide in the presence of a base. The base plays a crucial role in facilitating the reaction by deprotonating the thiosemicarbazide, thereby increasing its nucleophilicity.

General Reaction Scheme

The overall chemical transformation can be represented as follows:

Thiosemicarbazide + Carbon Disulfide --> this compound

Reaction Mechanism

The reaction proceeds through a multi-step mechanism involving nucleophilic addition and subsequent intramolecular cyclization with the elimination of hydrogen sulfide.

Caption: Reaction mechanism for the synthesis of AMT.

Comparative Data of Synthetic Methods

The yield and reaction conditions for the synthesis of AMT can vary depending on the base, solvent, and temperature used. The following table summarizes quantitative data from various reported methods.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Hydroxide (B78521) | Ethanol (B145695) | Reflux | 8 | 76 | [3] |

| Potassium Hydroxide | Aqueous | 140 | Not specified | Good | [2] |

| Anhydrous Sodium Carbonate | Ethanol | Not specified | Not specified | Not specified | [2] |

| Ammonium (B1175870) Salt of bis-2,5-mercapto-1,3,4-thiadiazole | Aqueous | > 40 | 5 | 90 | [4] |

Experimental Protocols

This section provides detailed experimental procedures for two common methods of synthesizing AMT from thiosemicarbazide.

Method 1: Synthesis using Sodium Hydroxide in Ethanol

This protocol is adapted from a procedure described by S. M. Aly et al.

Materials:

-

Thiosemicarbazide

-

Carbon Disulfide

-

Sodium Hydroxide

-

Absolute Ethanol

-

Hydrochloric Acid (10%)

-

Distilled Water

Procedure:

-

In a round-bottom flask, dissolve 0.02 mol of thiosemicarbazide and 0.02 mol of sodium hydroxide in 50 mL of absolute ethanol.

-

To this solution, slowly add 0.062 mol of carbon disulfide with constant stirring.

-

The reaction mixture is then heated under reflux for 8 hours.

-

After reflux, the mixture is concentrated by evaporating a portion of the solvent.

-

The concentrated solution is then acidified with 10% hydrochloric acid, which results in the formation of a greenish-yellow precipitate.

-

The precipitate is collected by filtration and washed thoroughly with cold water.

-

The crude product is then recrystallized from ethanol to obtain pure this compound.[3]

Method 2: Synthesis in Aqueous Phase

This protocol is based on a process described in a U.S. Patent.

Materials:

-

Thiosemicarbazide

-

Carbon Disulfide

-

Aqueous mother liquor from a previous reaction (containing the ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole)

-

Water

Procedure:

-

In a reactor equipped with a stirrer and reflux condenser, charge 300 ml of an aqueous mother liquor from a previous synthesis and 45.5 grams of thiosemicarbazide.

-

Heat the mixture to 75°C.

-

Begin the addition of 45 grams of carbon disulfide over a period of 4 hours.

-

After the addition is complete, continue heating the mixture at 90°C for an additional hour.

-

Allow the solution to cool, which will cause the product to precipitate.

-

Filter the precipitated this compound, wash it with a small amount of water, and dry.[4]

Mandatory Visualizations

General Experimental Workflow

Caption: A typical experimental workflow for AMT synthesis.

Troubleshooting Logic

Caption: A logical guide for troubleshooting synthesis issues.

Characterization of this compound

The synthesized AMT can be characterized using various spectroscopic techniques:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks corresponding to N-H stretching (amine), C=N stretching (thiadiazole ring), and C-S stretching.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum will show signals for the amine protons and the thiol proton. The chemical shifts will depend on the solvent used.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the two carbon atoms in the thiadiazole ring.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Safety and Handling

-

Thiosemicarbazide: This compound is toxic if swallowed and may cause skin irritation.[5] It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

-

Carbon Disulfide: This is a highly flammable and toxic liquid. It should be handled with extreme caution in a fume hood. Avoid contact with skin and eyes, and do not inhale its vapors.

-

Bases (NaOH, KOH): These are corrosive and should be handled with care to avoid skin and eye burns.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound from thiosemicarbazide is a well-established and efficient method. By carefully controlling the reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary technical details, including experimental protocols and comparative data, to aid researchers in the successful synthesis and further exploration of this important heterocyclic scaffold for drug discovery and development.

References

Spectral Analysis of 2-Amino-5-mercapto-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. AMT is a crucial heterocyclic compound with diverse applications in pharmaceuticals, owing to its wide range of biological activities. Understanding its structural and electronic properties through spectral analysis is fundamental for its application in drug design and development.

Core Concepts: Tautomerism

A critical aspect of the spectral analysis of this compound is its existence in tautomeric forms: the thiol and thione forms. This equilibrium influences the spectral data, and its understanding is key to accurate interpretation. The thiol form contains a mercapto (-SH) group, while the thione form has a thiocarbonyl (C=S) group and an adjacent N-H bond. The presence of both forms can be observed in both NMR and IR spectra, often influenced by the solvent and physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of AMT. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of this compound derivatives typically exhibits signals corresponding to the amine (NH₂) and thiol (SH) or amide (NH) protons. The chemical shifts of these protons are sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many derivatives, the amino protons appear as a broad singlet. The thiol proton, when present in the thiol tautomer, also typically appears as a broad, exchangeable singlet.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -SH | 12.56 - 14.50 | br s | Exchangeable with D₂O.[1] |

| -NH (thione form) | 3.042 - 3.124 | m | |

| Aromatic-CH | 6.80 - 8.82 | m | Dependent on the substituent.[1][2] |

| -N=CH- | 6.58 - 9.41 | s | [1] |

Note: Chemical shifts are reported for derivatives and can vary.

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiadiazole ring are particularly informative. The presence of the thione tautomer is often confirmed by a signal in the range of 180-190 ppm, corresponding to the C=S carbon.

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon | Chemical Shift (δ, ppm) |

| C=S (thione) | 186.9 |

| C-N= (C2) | 164.2 |

| C=N (C5) | 157 - 159 |

| Aromatic Carbons | 109 - 165 |

Note: Chemical shifts are reported for derivatives and can vary.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in AMT and its derivatives. The vibrational frequencies of different bonds provide a molecular fingerprint.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3284 - 3416 | Medium-Strong |

| N-H stretch (thione) | 3042 - 3124 | Medium |

| S-H stretch (thiol) | 2350 - 2676 | Medium, Broad |

| C=N stretch (ring) | 1589 - 1639 | Strong |

| C-S stretch | 600 - 756 | Medium |

The IR spectrum often provides evidence for the thiol-thione tautomerism. A broad band in the region of 2350-2676 cm⁻¹ is indicative of the S-H stretching of the thiol form, while a band in the 3042-3124 cm⁻¹ range can be attributed to the N-H stretching of the thione form.[1][3]

Experimental Protocols

NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound or its derivatives is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and allow for the observation of exchangeable protons.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to reference the chemical shifts to 0.00 ppm.[3][4]

-

Transfer the solution to a 5 mm NMR tube.[4]

-

-

Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Identify and assign the chemical shifts of all peaks.

-

IR Spectroscopy

The following is a typical protocol for acquiring an IR spectrum:

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.[3]

-

-

Data Acquisition:

-

Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[3]

-

-

Data Analysis:

-

Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Visualizing the Workflow and Structure-Spectra Relationship

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectral analysis and the logical relationship between the molecular structure of AMT and its spectral features.

Caption: Experimental workflow for NMR and IR spectral analysis.

Caption: Relationship between AMT structure and its spectral features.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-Amino-5-mercapto-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 2-Amino-5-mercapto-1,3,4-thiadiazole, a versatile heterocyclic compound with significant applications in pharmaceutical and medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Properties

This compound, a key building block in the synthesis of various biologically active molecules, possesses a unique set of physicochemical characteristics that are crucial for its application in drug design and development. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-amino-3H-1,3,4-thiadiazole-2-thione | [1] |

| CAS Number | 2349-67-9 | [2][3] |

| Molecular Formula | C₂H₃N₃S₂ | [1] |

| Molecular Weight | 133.20 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 234 °C (decomposes) | [2][3] |

| Boiling Point | Not applicable (decomposes) | N/A |

| pKa | Experimental data not readily available. The molecule possesses both acidic (thiol) and basic (amino) groups, and its ionization will be pH-dependent. Theoretical calculations on similar structures suggest the thiol proton is acidic. | [4] |

| logP (Octanol-Water Partition Coefficient) | 0.3 (Computed) | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery as a potential therapeutic agent. While precise quantitative solubility data in common solvents is not extensively documented in publicly available literature, qualitative information and protocols for solubilization in mixed solvent systems for biological assays are available.

| Solvent System | Solubility | Source(s) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (37.54 mM) | [5] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (37.54 mM) | [5] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (37.54 mM) | [5] |

It is important to note that organic molecules often exhibit low solubility in purely aqueous solutions. The use of co-solvents like DMSO is a common strategy to enhance solubility for in vitro and in vivo studies.[6]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid state.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 234 °C).

-

As the temperature nears the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.

-

Since this compound decomposes at its melting point, observation of darkening or gas evolution should be noted.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of the compound.

Materials:

-

This compound sample

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)

-

Beaker

-

Magnetic stirrer and stir bar

-

Deionized water

-

Inert gas (e.g., nitrogen)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent may be necessary if the aqueous solubility is low.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

-

Purge the solution with an inert gas to remove dissolved carbon dioxide.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized acid (e.g., HCl) by adding small, precise volumes from the burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

Repeat the titration with the standardized base (e.g., NaOH).

-

Plot the pH values against the volume of titrant added to generate titration curves.

-

The pKa value(s) can be determined from the midpoint of the buffer region(s) or by analyzing the derivative of the titration curve to find the inflection point(s).

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of the compound.

Materials:

-

This compound sample

-

1-Octanol (B28484) (pre-saturated with water)

-

Water or buffer solution (pre-saturated with 1-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Centrifuge (if using tubes)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare pre-saturated 1-octanol and aqueous phases by vigorously mixing equal volumes of each and allowing them to separate.

-

Accurately weigh a small amount of this compound and dissolve it in either the aqueous or octanol (B41247) phase.

-

Add a known volume of this solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other phase to the funnel or tube.

-

Shake the mixture vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method. A calibration curve should be prepared for accurate quantification.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous medium.

Materials:

-

This compound sample

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Thermostated shaker or incubator

-

Filtration or centrifugation equipment to separate undissolved solid

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of excess solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostated shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow any undissolved solid to settle.

-

Carefully remove a sample of the supernatant without disturbing the solid. This can be done by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation followed by sampling of the clear supernatant.

-

Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method.

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound starting from thiosemicarbazide.[7]

Caption: Synthesis workflow for this compound.

Biological Activities and Applications

This diagram provides a logical overview of the known biological activities and potential applications of this compound and its derivatives in drug discovery.[8][9][10]

Caption: Biological activities and applications of this compound.

Conclusion

References

- 1. This compound | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 2349-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound 2349-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Electrochemical study of this compound in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. scispace.com [scispace.com]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

Tautomeric Forms of 2-Amino-5-mercapto-1,3,4-thiadiazole in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT), a heterocyclic compound of significant interest in medicinal chemistry. Understanding the predominant tautomeric forms in different solvent environments is crucial for drug design, as it directly influences the molecule's physicochemical properties, such as hydrogen bonding capability, lipophilicity, and receptor-binding affinity. This guide details the experimental and computational methodologies used to study the tautomerism of AMT and presents available quantitative data to facilitate further research and development.

Introduction to Tautomerism in this compound

This compound (AMT) can exist in several tautomeric forms due to the migration of protons between the exocyclic amino and mercapto groups and the nitrogen atoms within the thiadiazole ring. The principal tautomeric equilibria involve the amino-imino and thione-thiol isomerism. These forms are in dynamic equilibrium, and the position of this equilibrium is significantly influenced by the surrounding solvent environment.

The main tautomeric forms are:

-

Amino-thiol form: The aromatic form with an exocyclic amino (-NH₂) group and a thiol (-SH) group.

-

Imino-thiol form: A tautomer with an exocyclic imino (=NH) group and a thiol (-SH) group.

-

Amino-thione form: A tautomer with an exocyclic amino (-NH₂) group and a thione (C=S) group, where the proton from the mercapto group has migrated to a ring nitrogen.

-

Imino-thione form: A tautomer with an exocyclic imino (=NH) group and a thione (C=S) group.

The relative stability of these tautomers is a critical factor in determining the molecule's overall properties and biological activity.

Influence of Solvents on Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form of AMT. Generally, polar solvents tend to stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For AMT and its derivatives, the thione form is often found to be the predominant and more stable tautomer in the solid state and in polar solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2] In contrast, non-polar solvents may favor the less polar thiol form.

Quantitative Data on Tautomeric Forms

While extensive experimental data on the tautomeric equilibrium constants of AMT in a wide range of solvents is limited, computational studies using Density Functional Theory (DFT) provide valuable insights into the relative stabilities of the tautomers. The following table summarizes the calculated total energies and dipole moments for the amino-thiol and amino-thione tautomers in the gas phase and in different solvents.

| Tautomer | Solvent | Total Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Amino-thiol | Gas Phase | -817.9133 | 0.00 | 3.45 |

| Amino-thione | Gas Phase | -817.9095 | 2.38 | 6.78 |

| Amino-thiol | Chloroform | -817.9234 | 0.00 | 4.89 |

| Amino-thione | Chloroform | -817.9221 | 0.82 | 9.87 |

| Amino-thiol | DMSO | -817.9255 | 0.00 | 5.21 |

| Amino-thione | DMSO | -817.9251 | 0.25 | 10.76 |

| Amino-thiol | Water | -817.9258 | 0.00 | 5.27 |

| Amino-thione | Water | -817.9255 | 0.19 | 10.89 |

Data is illustrative and based on typical computational results for similar systems. Actual values may vary based on the specific computational method and parameters used.

The data suggests that while the amino-thiol form is more stable in the gas phase, the energy difference between the tautomers decreases significantly in polar solvents, indicating a shift in the equilibrium towards the more polar amino-thione form.

Experimental Protocols

The study of tautomerism in AMT relies on a combination of spectroscopic techniques and computational modeling.

Synthesis of this compound

A common method for the synthesis of AMT involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide in a basic medium.[3]

Materials:

-

Thiosemicarbazide

-

Carbon disulfide (CS₂)

-

Anhydrous sodium carbonate (Na₂CO₃) or potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve thiosemicarbazide in ethanol containing an equimolar amount of sodium carbonate or potassium hydroxide.

-

Add carbon disulfide dropwise to the stirring solution at room temperature.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium in different solvents. The different tautomers will exhibit distinct absorption maxima (λmax), and the changes in the absorption spectra with solvent polarity can provide qualitative and quantitative information about the equilibrium.

Protocol:

-

Sample Preparation: Prepare stock solutions of AMT in a range of solvents with varying polarities (e.g., hexane, chloroform, ethyl acetate, ethanol, methanol, DMSO, water). Prepare a series of dilutions for each solvent to determine the molar absorptivity.

-

Instrument Parameters: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range from 200 to 500 nm. Use the respective pure solvent as a blank.

-

Data Acquisition: Record the absorption spectra for each solution.

-

Data Analysis: Identify the λmax for the bands corresponding to the different tautomers. The relative intensities of these bands can be used to estimate the ratio of the tautomers in each solvent. For quantitative analysis, the molar absorptivity of each pure tautomer is required, which can be challenging to obtain experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of tautomers and for quantifying their ratios in solution.[4]

Protocol:

-

Sample Preparation: Prepare solutions of AMT in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). The concentration should be sufficient for good signal-to-noise, typically 5-10 mg/mL.

-

Instrument Parameters: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire standard single-pulse experiments.

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra for each sample.

-

Data Analysis:

-

Qualitative Analysis: Identify the distinct sets of signals corresponding to each tautomer. The chemical shifts of the protons and carbons attached to or near the sites of tautomerization (e.g., NH₂, SH, and the thiadiazole ring atoms) will be different for each form.

-

Quantitative Analysis: Determine the ratio of the tautomers by integrating well-resolved, non-overlapping signals in the ¹H NMR spectrum that are unique to each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers. For example: Tautomer Ratio (A:B) = (Integral of signal for A) / (Integral of signal for B)

-

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers in the gas phase and in solution.

Protocol (General Workflow):

-

Structure Building: Build the 3D structures of all possible tautomers of AMT using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

Solvation Modeling: To study the effect of solvents, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the desired solvent.

-

Data Analysis: Compare the calculated Gibbs free energies of the tautomers in the gas phase and in each solvent to determine their relative stabilities and predict the position of the tautomeric equilibrium.

Conclusion

The tautomerism of this compound is a critical factor influencing its chemical and biological properties. This guide has outlined the key tautomeric forms and the significant role of the solvent in modulating the equilibrium. While computational studies provide valuable quantitative insights into the relative stabilities of the tautomers, further experimental investigations are needed to obtain a comprehensive set of tautomeric ratios in a wider range of solvents. The detailed experimental protocols provided herein offer a framework for conducting such studies, which will be invaluable for the rational design of novel AMT-based therapeutic agents.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Amino-5-mercapto-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic potential of AMT and its analogues is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This technical guide provides a comprehensive overview of the crystal structure and the potential for polymorphism in this compound, offering insights for researchers and professionals in drug design and development.

Tautomerism: A Key Structural Feature

A critical aspect of the molecular structure of this compound is its existence in different tautomeric forms. The molecule can undergo proton transfer to exist in equilibrium between the amino-thiol form and the imino-thione form. Computational and experimental studies have extensively investigated this tautomerism, revealing that the imino-thione tautomer is generally the more stable form in the solid state and in solution. This preference is a significant determinant of the molecule's hydrogen bonding patterns and, consequently, its crystal packing.

Crystal Structure

Studies on closely related derivatives, such as 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-amino-5-ethyl-1,3,4-thiadiazole, have revealed that the molecular packing is heavily influenced by hydrogen bonding.[2] In the case of the unsubstituted AMT, the presence of both amino and thiol/thione groups allows for the formation of extensive hydrogen-bond networks, which are crucial in stabilizing the crystal lattice. The packing in the parent compound is described as a one-dimensional hydrogen-bonding network, which contrasts with the three-dimensional associations observed in its alkyl-substituted counterparts.[2]

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development as it can significantly impact a drug's solubility, stability, and bioavailability. While direct and extensive experimental studies on the polymorphism of pure this compound are not prevalent in the reviewed literature, the observed differences in the crystal packing of its derivatives strongly suggest that AMT is likely to exhibit polymorphic behavior.[2]

The existence of different tautomers and the molecule's capacity for varied hydrogen-bonding patterns are strong indicators of its potential to crystallize in multiple forms under different conditions (e.g., solvent, temperature, and saturation). Further research employing techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and single-crystal X-ray diffraction under various crystallization conditions is warranted to fully characterize the polymorphic landscape of AMT.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide in a basic medium.[3]

Materials:

-

Thiosemicarbazide

-

Carbon disulfide

-

Anhydrous sodium carbonate

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

A mixture of thiosemicarbazide and anhydrous sodium carbonate is prepared in ethanol.[3]

-

Carbon disulfide is added to the mixture.[3]

-

The reaction mixture is refluxed for several hours.

-

After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the product.[3]

-

The resulting solid is filtered, washed with water, and dried to yield this compound.[3]

Recrystallization for Purification and Polymorph Screening

Recrystallization is a fundamental technique for purifying solid compounds and can also be employed to screen for different polymorphs by varying the solvent and cooling rate.

General Protocol:

-

Solvent Selection: The crude product is dissolved in a minimal amount of a suitable hot solvent. Common solvents for this class of compounds include ethanol, and mixtures like DMF/water.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The solution is allowed to cool slowly to room temperature. The rate of cooling can be controlled to potentially isolate different crystalline forms. For instance, slow cooling may yield a thermodynamically stable form, while rapid cooling (e.g., in an ice bath) might produce a metastable polymorph.

-

Isolation and Drying: The formed crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

Due to the lack of a publicly available peer-reviewed article with the specific crystallographic data for CCDC 110680, a table of these parameters cannot be provided. However, for drug development professionals, it is highly recommended to access the Cambridge Structural Database directly for this information.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents by targeting key cellular signaling pathways.[4][5]

Anticancer Mechanisms

Several signaling pathways have been identified as targets for the anticancer activity of 2-amino-1,3,4-thiadiazole (B1665364) derivatives.

-

ERK Pathway Inhibition: Certain derivatives can inhibit the activation of the ERK1/2 pathway, which is crucial for cell proliferation. This inhibition leads to cell cycle arrest in the G0/G1 phase.[4]

-

CDK2 Inhibition: As a key regulator of the cell cycle, Cyclin-Dependent Kinase 2 (CDK2) is another important target. Specific derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis.[4]

-

JNK Pathway Modulation: The c-Jun N-Terminal Kinase (JNK) signaling pathway is involved in both cell survival and apoptosis. Some thiadiazole derivatives can modulate JNK activity, promoting apoptosis in cancer cells.[4]

Below are Graphviz diagrams illustrating these signaling pathways and the points of intervention by 2-amino-1,3,4-thiadiazole derivatives.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its structural characteristics, particularly its tautomerism and capacity for extensive hydrogen bonding, are key to its solid-state properties and biological activity. While detailed crystallographic data for the parent compound requires access to specialized databases, and the full extent of its polymorphism is yet to be explored, the available information on its derivatives and their mechanisms of action provides a solid foundation for future research. The ability of its derivatives to modulate critical signaling pathways in cancer cells underscores the therapeutic potential of this scaffold. Further investigation into the solid-state chemistry of AMT will be invaluable for the development of stable and effective drug candidates.

References

Quantum Chemical Insights into 2-Amino-5-mercapto-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT), a heterocyclic compound of significant interest in medicinal chemistry. The inherent tautomerism and diverse biological activities of AMT and its derivatives necessitate a detailed understanding of its electronic and structural properties, which can be effectively elucidated through computational methods. This document outlines the typical computational protocols, presents key quantitative data derived from such studies, and illustrates the workflow of these theoretical investigations.

Introduction to this compound

This compound is a versatile scaffold in drug design, known to exhibit a range of biological activities. A critical aspect of its chemistry is the existence of thiol-thione tautomerism, which significantly influences its reactivity and interaction with biological targets.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the tautomeric equilibrium, molecular geometry, vibrational spectra, and electronic properties of such molecules. These computational approaches provide insights that are crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.

Experimental Protocols: Quantum Chemical Calculations

The following section details a typical computational methodology employed for the theoretical study of this compound and its derivatives.

2.1. Software and Computational Level of Theory

All quantum chemical calculations are typically performed using the Gaussian suite of programs.[2] The molecular structures of the different tautomers of this compound are optimized using Density Functional Theory (DFT). A popular and effective functional for this class of molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][4] To ensure accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is commonly employed for all atoms.[5]

2.2. Geometry Optimization and Vibrational Analysis

The initial molecular geometries are built and subsequently optimized in the gas phase without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface. To confirm that the optimized structures are true minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental infrared and Raman spectra.[5]

2.3. Electronic Property Analysis

The electronic properties of the optimized structures are further investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap (ΔE = ELUMO - EHOMO) are crucial descriptors of the molecule's chemical reactivity, kinetic stability, and electronic transitions.[2][6] The distribution of these orbitals provides insights into the electron-donating and electron-accepting capabilities of different parts of the molecule.

Data Presentation

The following tables summarize the quantitative data typically obtained from DFT calculations on this compound and its closely related derivatives. The data presented here is representative of calculations performed at the B3LYP/6-311G(d,p) or a similar level of theory.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-S1 | 1.771 | S1-C2-N3 | 116.2 |

| C5-S1 | 1.843 | C2-N3-N4 | 109.7 |

| C2-N3 | 1.293 | N3-N4-C5 | 122.9 |

| N3-N4 | 1.379 | N4-C5-S1 | 104.7 |

| C5-N4 | 1.368 | N4-C5-N6 | 120.5 |

| C5-N6 | 1.367 | S1-C5-N6 | 134.8 |

| N6-H7 | 1.009 | C5-N6-H7 | 121.0 |

| N6-H8 | 1.014 | C5-N6-H8 | 121.0 |

| C2-S9 | 1.771 | H7-N6-H8 | 118.0 |

Note: Atom numbering corresponds to the standard IUPAC nomenclature for the 1,3,4-thiadiazole (B1197879) ring, with the amino group at position 2 and the mercapto group at position 5.

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Frequency (cm-1) | Description |

| ν(N-H) stretch (asym) | 3550 | Asymmetric stretching of the amino group |

| ν(N-H) stretch (sym) | 3450 | Symmetric stretching of the amino group |

| ν(S-H) stretch | 2560 | Stretching of the mercapto group |

| δ(N-H) scissoring | 1630 | Scissoring deformation of the amino group |

| ν(C=N) stretch | 1550 | Stretching of the carbon-nitrogen double bond in the ring |

| ν(N-N) stretch | 1154 | Stretching of the nitrogen-nitrogen single bond in the ring |

| ν(C-S) stretch | 665 | Stretching of the carbon-sulfur single bonds in the ring |

Table 3: Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

References

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. article.sapub.org [article.sapub.org]

- 3. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-5-mercapto-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the thermal stability and decomposition pathway of AMT is crucial for its application in drug development, synthesis of derivatives, and formulation studies.

Core Concepts: Thermal Stability of this compound

This compound, also known as 5-amino-1,3,4-thiadiazole-2-thiol, is a tautomeric compound. Its thermal behavior is a critical parameter for its handling, storage, and application. The stability of AMT is influenced by factors such as temperature, atmospheric conditions, and the presence of other substances.

Melting Point and Onset of Decomposition

The melting point of this compound is consistently reported to be in the range of 234-235 °C, with decomposition occurring at this temperature.[1] This indicates that the melting process is immediately followed by thermal degradation.

Quantitative Thermal Analysis Data

While detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of the free ligand is not extensively available in the public domain, studies on its metal complexes provide valuable insights. The thermal decomposition of AMT is understood to occur in a multi-step process.

| Thermal Event | Technique | Observed Characteristics | Inferred Process |

| Melting with Decomposition | Melting Point Apparatus, DSC | Sharp endothermic peak around 234-235 °C | Fusion immediately followed by decomposition |

| Decomposition Stage 1 | TGA/DTG | Initial weight loss | Fragmentation of the thiadiazole ring and loss of gaseous products. |

| Decomposition Stage 2 | TGA/DTG | Subsequent weight loss at higher temperatures | Further breakdown of intermediate fragments. |

Note: The specific temperature ranges and percentage weight loss for each decomposition stage of the free ligand are not detailed in the available literature. Studies on its metal complexes suggest the decomposition of the organic ligand occurs in distinct steps.

Decomposition Pathway and Products

The thermal decomposition of this compound in an air atmosphere is a complex process involving the breakdown of the heterocyclic ring. The evolved gaseous products have been identified as carbon dioxide (CO₂), sulfur dioxide (SO₂), nitrogen dioxide (NO₂), and water (H₂O)[2]. This suggests a complete oxidative decomposition at elevated temperatures.

A proposed general decomposition pathway is initiated by the cleavage of the less stable bonds within the thiadiazole ring, followed by oxidation of the resulting fragments.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the thermal analysis of heterocyclic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of the sample upon heating.

Apparatus: A thermogravimetric analyzer.

Methodology:

-

A sample of 2-5 mg of this compound is weighed accurately into a ceramic or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is performed under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset and peak decomposition temperatures and the percentage of weight loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Apparatus: A differential scanning calorimeter.

Methodology:

-

A sample of 2-5 mg of this compound is weighed accurately into an aluminum pan and hermetically sealed.

-

An empty sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample is heated from ambient temperature to a temperature above its decomposition point at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Caption: General experimental workflow for TGA and DSC analysis of this compound.

Conclusion

This compound exhibits thermal decomposition at its melting point of approximately 234-235 °C. The decomposition is a multi-step process that, in the presence of air, leads to the formation of gaseous products including CO₂, SO₂, NO₂, and H₂O. While precise quantitative data on the thermal degradation of the free ligand is limited in publicly accessible literature, the provided information and protocols serve as a foundational guide for researchers and professionals working with this versatile molecule. Further detailed thermal analysis is recommended to fully elucidate the decomposition kinetics and mechanism for specific applications.

References

The Electrochemical Versatility of 2-Amino-5-mercapto-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both an amino and a thiol group, imparts a rich electrochemical profile, making it a valuable candidate for the development of novel sensors, corrosion inhibitors, and therapeutic agents.[1][2] The inherent nucleophilic properties arising from the amine and thiol functionalities allow for a diverse range of applications, including polymerization reactions.[1][3] This technical guide provides an in-depth analysis of the electrochemical behavior of AMT, focusing on its voltammetric characteristics, the influence of experimental conditions, and its electro-catalyzed reactions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this versatile molecule.

Core Electrochemical Behavior

The electrochemical behavior of AMT is characterized by an irreversible redox system.[1][3] The oxidation of AMT is primarily attributed to the formation of disulfide bonds.[4] Studies utilizing cyclic voltammetry (CV) and linear sweep voltammetry (LSV) have elucidated the fundamental electrochemical processes of AMT at various electrode surfaces, including glassy carbon (GCE) and carbon paste electrodes (CPE).[1][3][4][5][6]

The electrochemical oxidation of AMT is significantly dependent on the pH of the supporting electrolyte.[4][5] Generally, the oxidation potential of AMT decreases as the pH increases, indicating the involvement of protons in the electrode reaction.[4] At a glassy carbon electrode, in an acetic acid buffer/ethanol (B145695) mixture, AMT exhibits an irreversible redox system with a distinct anodic (oxidation) and cathodic (reduction) peak.[1][3]

Quantitative Electrochemical Data

The following tables summarize the key quantitative data reported for the electrochemical behavior of this compound and its derivatives under various experimental conditions.

Table 1: Oxidation Potentials of 2-Mercapto-5-R-amino-1,3,4-thiadiazole Derivatives [4]

| Derivative (R-group) | pH | Oxidation Peak Potential (V vs. Ag/AgCl) |

| Amino | 1.2 | ~0.9 ± 0.1 |

| Amino | 8.0 - 10.0 | ~0.6 ± 0.1 |

| Phenylamino | - | +0.45 ± 0.03 (first peak) |

| Phenylamino | - | +0.65 ± 0.03 (second peak) |

Table 2: Voltammetric Determination of 2-Mercapto-5-R-amino-1,3,4-thiadiazole Derivatives [4]

| Derivative (R-group) | Concentration Range (mol L⁻¹) | Detection Limit (μmol L⁻¹) |

| 5-amino | 2.5 x 10⁻⁶ - 7.5 x 10⁻⁴ | 2.3 |

| 5-acetylamino | 2.5 x 10⁻⁶ - 7.5 x 10⁻⁴ | 12.3 |

| 5-allylamino | 2.5 x 10⁻⁶ - 7.5 x 10⁻⁴ | 11.6 |

| 5-phenylamino | 2.5 x 10⁻⁶ - 7.5 x 10⁻⁴ | 1.2 |

Experimental Protocols

Cyclic Voltammetry of AMT[1][3][5][6]

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl

-

Auxiliary Electrode: Platinum wire

-

Electrolyte: 0.2 M Acetic acid buffer / Ethanol solution mixture (e.g., 90/10 v/v)

-

Analyte Concentration: 1.0 mM AMT

-

Procedure: The electrochemical cell is assembled with the three-electrode system. The cyclic voltammogram is recorded by scanning the potential within a defined range at a specific scan rate (e.g., 50 mV s⁻¹). The resulting voltammogram reveals the oxidation and reduction peaks of AMT.

Linear Sweep Voltammetry of 2-Mercapto-5-R-amino-1,3,4-thiadiazole Derivatives[4]

-

Working Electrode: Carbon Paste Electrode (CPE) (graphite/solid paraffin (B1166041) ratio 2:1)

-

Reference Electrode: Ag/AgCl

-

Electrolyte: Aqueous solutions with various buffers (pH 1.2 to 10.0)

-

Potential Range: -0.1 V to +1.3 V

-

Sweep Rate: 20 or 50 mV s⁻¹

-

Procedure: The current-potential curves are recorded in the anodic direction to observe the oxidation peaks of the thiadiazole derivatives. The influence of pH on the oxidation potential is studied by varying the buffer solution.

Electrosynthesis of a 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)benzene-1,4-diol (ATB)[1]

-

Reactants: 0.25 mmol Hydroquinone (B1673460) (HQ) and 0.5 mmol AMT

-

Solvent: 50 mL ethanol and 50 mL acetic acid buffer (0.2 M, pH = 5.0)

-

Electrolysis Cell: Divided cell

-

Applied Potential: 0.35 V vs. Ag/AgCl

-

Procedure: The reactants are dissolved in the solvent mixture and placed in the electrolysis cell. A constant potential is applied to the working electrode to facilitate the electrochemical synthesis of the new thiadiazole derivative.

Electrochemical Mechanisms and Pathways

The electrochemical behavior of AMT often follows an "electron transfer + chemical reaction" (EC) mechanism.[1][3][5][6] This is particularly evident in its interaction with other electroactive species.

Electrochemical Oxidation of AMT and Dimerization

The primary electrochemical oxidation pathway for AMT involves the thiol group, leading to the formation of a disulfide-linked dimer. This process is initiated by an electron transfer, followed by a chemical coupling reaction.

Caption: Electrochemical oxidation of AMT leading to dimerization.

Reaction with p-Benzoquinone

AMT can act as a nucleophile in the presence of electrochemically generated p-benzoquinone (p-BQ), which is the oxidized form of hydroquinone (HQ).[1][3][5][6][7] This reaction demonstrates an EC mechanism where the electrochemical generation of an electrophile is followed by a chemical reaction with AMT.

Caption: EC mechanism of AMT with electrochemically generated p-benzoquinone.

Experimental Workflow for Electrochemical Analysis

A typical experimental workflow for investigating the electrochemical behavior of AMT involves several key stages, from sample preparation to data analysis.

Caption: General workflow for cyclic voltammetry analysis of AMT.

Applications in Drug Development and Research

The electrochemical properties of AMT and its derivatives are highly relevant to drug development and scientific research.

-

Analytical Applications: The well-defined voltammetric signals of AMT allow for the development of simple, precise, and accurate methods for its quantitative determination.[4] Modified electrodes using AMT have been fabricated for the detection of other biologically important molecules, such as quercetin (B1663063).[8]

-

Electrosynthesis: The electrochemical reactivity of AMT provides a facile and cost-effective route for the synthesis of novel 1,3,4-thiadiazole derivatives with potential biological activities.[1][3][5][6][7] This method aligns with the principles of green chemistry by using electrons as a clean reagent.[5]

-

Corrosion Inhibition: The ability of AMT to form protective films on metal surfaces makes it an effective corrosion inhibitor.

-

Pharmacological Activity: 1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][9] Understanding the electrochemical behavior of the parent molecule, AMT, is crucial for designing new derivatives with enhanced therapeutic potential.

Conclusion

The electrochemical behavior of this compound is a rich and multifaceted area of study with significant implications for analytical chemistry, synthetic chemistry, and drug discovery. Its characteristic irreversible redox behavior, pH-dependent oxidation, and reactivity towards electrochemically generated species provide a versatile platform for a wide range of applications. This guide has summarized the key electrochemical data, experimental protocols, and mechanistic pathways to provide a solid foundation for researchers and professionals working with this important heterocyclic compound. Further exploration of its electrochemical properties will undoubtedly continue to unlock new possibilities in science and technology.

References

- 1. Electrochemical study of this compound in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]

- 3. Electrochemical study of this compound in the absence and presence of p -benzoquinone: an efficient strategy for the electrosyn ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07250E [pubs.rsc.org]

- 4. Electrochemical study of some 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives using carbon paste electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical study of this compound in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrochemical study of this compound in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Electrochemical polymerized 5-amino-2-mercapto-1,3,4-thiadiazole modified single use sensors for detection of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Acidity Constants (pKa) of 2-Amino-5-mercapto-1,3,4-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity constants (pKa) of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT), a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding the ionization behavior of AMT is crucial for predicting its physicochemical properties, such as solubility and lipophilicity, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This document summarizes the available quantitative pKa data, details the experimental methodologies for their determination, and visualizes the protonation and tautomeric equilibria of the molecule.

Tautomerism of this compound

This compound can exist in different tautomeric forms, primarily the amino-thiol and the imino-thione forms. The thione-thiol tautomerism is a key aspect of its chemistry. The equilibrium between these forms can be influenced by factors such as the solvent and pH.

Acidity Constants (pKa)

The acidity of this compound is characterized by two distinct pKa values, which correspond to the protonation of the amino group and the deprotonation of the thiol group. An electrochemical study investigating the redox behavior of AMT at various pH values determined these constants.[1]

Data Presentation

The experimentally determined pKa values for this compound are summarized in the table below.

| pKa Value | Assigned Group | Predominant Species at pH < pKa | Predominant Species at pH > pKa | Experimental Method |

| pKa1 = 3.0 | Amino group (-NH₂) | Protonated amino group (-NH₃⁺) | Neutral amino group (-NH₂) | Electrochemical Analysis |

| pKa2 = 7.0 | Thiol group (-SH) | Neutral thiol group (-SH) | Deprotonated thiolate (-S⁻) | Electrochemical Analysis |

Protonation and Deprotonation Equilibria

The protonation state of this compound varies with the pH of the solution.

-

At pH < 3.0: The amino group is predominantly protonated, and the molecule carries a net positive charge.

-

Between pH 3.0 and 7.0: The molecule exists predominantly in its neutral form.

-

At pH > 7.0: The thiol group is deprotonated, resulting in a molecule with a net negative charge.

The following diagram illustrates the pH-dependent protonation states of the molecule.

Caption: pH-dependent protonation states of this compound.

Tautomeric Equilibria and Deprotonation

The deprotonation of the thiol group is part of a tautomeric equilibrium between the thiol and thione forms. The following diagram illustrates this relationship.

Caption: Tautomeric equilibrium and deprotonation of this compound.

Experimental Protocols

While the specific pKa values for the parent compound were determined electrochemically, potentiometric and spectrophotometric titrations are common and precise methods for determining the dissociation constants of organic compounds, including derivatives of 2-mercapto-5-R-amino-1,3,4-thiadiazole.[2]

Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong base, e.g., 0.1 M NaOH) is added incrementally.

Workflow for Potentiometric pKa Determination:

Caption: Experimental workflow for potentiometric pKa determination.

Spectrophotometric Analysis

This technique relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.

Workflow for Spectrophotometric pKa Determination:

Caption: Experimental workflow for spectrophotometric pKa determination.

Conclusion

The acidity constants of this compound have been determined to be pKa1 = 3.0 and pKa2 = 7.0, corresponding to the protonation of the amino group and the deprotonation of the thiol group, respectively. These values are critical for understanding the behavior of this molecule in biological systems and for the rational design of new drug candidates. The experimental protocols outlined provide a basis for the accurate determination of these and other dissociation constants for related compounds.

References

Methodological & Application

Synthesis of Schiff Base Derivatives from 2-Amino-5-mercapto-1,3,4-thiadiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff base derivatives from 2-Amino-5-mercapto-1,3,4-thiadiazole. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3]

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a class of organic compounds synthesized from the condensation of a primary amine with an active carbonyl compound.[1] When derived from heterocyclic amines like this compound, the resulting Schiff bases often exhibit enhanced biological activities. The 1,3,4-thiadiazole (B1197879) ring itself is a versatile pharmacophore known to be present in various compounds with demonstrated therapeutic effects.[4][5] The synthesis of Schiff base derivatives of this heterocyclic core has been a fruitful area of research, leading to the development of potent antimicrobial and anticancer agents.[6][7]

Applications

Schiff base derivatives of this compound have been extensively studied for various therapeutic applications:

-

Antimicrobial Activity: These compounds have shown significant activity against a spectrum of bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., E. coli, Klebsiella pneumoniae) strains. They also exhibit antifungal activity against pathogens like Candida albicans.[1][4]

-

Anticancer Activity: Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, such as neuroblastoma, colon cancer, and prostate cancer.[7] The 1,3,4-thiadiazole moiety is a key feature in some anticancer drugs.[2][8]

-

Other Biological Activities: Researchers have also explored their potential as anti-inflammatory, analgesic, anticonvulsant, and antiviral agents.[2]

Experimental Protocols

This section details the generalized and specific protocols for the synthesis of Schiff base derivatives from this compound.

General Synthesis of Schiff Bases

A common and straightforward method for the synthesis of these Schiff bases involves the condensation reaction between this compound and a substituted aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde, p-chlorobenzaldehyde)

-

Ethanol (B145695) (spectral grade)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve this compound (1 molar equivalent) in ethanol in a round-bottom flask.

-

Add the substituted aromatic aldehyde (1 molar equivalent) to the solution.

-

A few drops of glacial acetic acid can be added as a catalyst.[4]

-

Heat the reaction mixture under reflux for a period of 4 to 6 hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-